molecular formula C24H22N2O3S B7720849 N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(4-methylphenyl)benzenesulfonamide

N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B7720849
M. Wt: 418.5 g/mol
InChI Key: TVHPIWCRCAYNML-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(4-methylphenyl)benzenesulfonamide is a complex organic compound that features a quinoline moiety, a sulfonamide group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(4-methylphenyl)benzenesulfonamide typically involves multi-step organic reactions

    Preparation of 2-hydroxy-6-methylquinoline: This can be achieved through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Formation of the sulfonamide: The quinoline derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide linkage.

    Final coupling: The intermediate product is then coupled with 4-methylbenzyl chloride under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(4-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(4-methylphenyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Biological Research: Used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the sulfonamide group can inhibit enzyme activity by mimicking the substrate.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzenesulfonamide
  • N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(2-methoxyethyl)benzenesulfonamide

Uniqueness

N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(4-methylphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

IUPAC Name

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-17-8-11-21(12-9-17)26(30(28,29)22-6-4-3-5-7-22)16-20-15-19-14-18(2)10-13-23(19)25-24(20)27/h3-15H,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHPIWCRCAYNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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